2-Dodecylbenzenesulfonic acid 2-Dodecylbenzenesulfonic acid Dodecylbenzenesulfonic acid is a colorless liquid. It is soluble in water. It is corrosive to metals and tissue. It is used to make detergents.
2-dodecylbenzenesulfonic acid is a member of the class dodecylbenzenesulfonic acids that is benzenesulfonic acid in which the hydrogen at position 2 of the phenyl ring is substituted by a dodecyl group. It has a role as an animal metabolite.
Brand Name: Vulcanchem
CAS No.: 47221-31-8
VCID: VC8468079
InChI: InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21)
SMILES: CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O
Molecular Formula: C18H30O3S
Molecular Weight: 326.5 g/mol

2-Dodecylbenzenesulfonic acid

CAS No.: 47221-31-8

Cat. No.: VC8468079

Molecular Formula: C18H30O3S

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

2-Dodecylbenzenesulfonic acid - 47221-31-8

Specification

CAS No. 47221-31-8
Molecular Formula C18H30O3S
Molecular Weight 326.5 g/mol
IUPAC Name 2-dodecylbenzenesulfonic acid
Standard InChI InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21)
Standard InChI Key WBIQQQGBSDOWNP-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O
Canonical SMILES CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O
Boiling Point greater than 440 °F at 760 mm Hg (USCG, 1999)
> 440 °F = > 204.5 °C = > 477.7 deg K @ 1 atm
Colorform Light yellow to brown
Flash Point 300 °F (USCG, 1999)
300 °F open cup

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

2-Dodecylbenzenesulfonic acid (CAS No. 27176-87-0) consists of a hydrophobic dodecyl chain and a hydrophilic sulfonic acid group, conferring amphiphilic properties critical for its surfactant behavior . The IUPAC name is 2-dodecylbenzenesulfonic acid, and its structure is defined by a benzene ring sulfonated at position 1 with a dodecyl substituent at position 2 .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H30O3S\text{C}_{18}\text{H}_{30}\text{O}_{3}\text{S}
Molecular Weight326.49 g/mol
Melting Point10°C
Boiling Point315°C
Density1.06 g/mL at 20°C
pKa0.7 (at 20°C)
LogP (Octanol-Water)4.78
Water Solubility100 mg/L at 25°C
Flash Point85°F (29.4°C)

The compound exists as a colorless to light yellow liquid under standard conditions, exhibiting hygroscopicity and stability in acidic environments . Its low water solubility and high LogP value underscore its lipophilic nature, making it suitable for non-polar solvent systems .

Synthesis and Industrial Production

Advanced Microreactor Technology

A patent-pending method (CN109912462B) employs a circulating microreactor to enhance reaction efficiency . Key steps include:

  • Mixing: Dodecylbenzene and SO3\text{SO}_{3} (dissolved in 1,2-dichloroethane) are rapidly combined in a microporous dispersion reactor.

  • Recycling: Unreacted dodecylbenzene is continuously reintroduced into the reactor.

  • Aging: Post-reaction aging for 30–50 minutes ensures complete conversion.

  • Solvent Recovery: 1,2-Dichloroethane is removed via rotary evaporation, yielding 98% pure 2-DBSA .

Advantages of Microreactor Synthesis :

  • Eliminates localized SO3\text{SO}_{3} concentration gradients.

  • Prevents overheating through precise temperature control.

  • Reduces waste acid generation, simplifying purification.

Physicochemical and Functional Properties

Solubility and Stability

2-DBSA is soluble in water, alcohols, glycol ethers, and hydrocarbons, enabling its use in diverse formulations . The compound is hygroscopic and incompatible with bases, oxidizing agents, and metals, necessitating storage at 2–8°C in inert containers .

Surface Activity and Catalytic Efficiency

The amphiphilic structure of 2-DBSA allows it to act as a Brønsted acid catalyst in esterification and condensation reactions. For example, it catalyzes the esterification of oleic acid for biodiesel production, achieving yields exceeding 90% under optimized conditions . Its sulfonic acid group (SO3H-\text{SO}_{3}\text{H}) provides strong acidity (pKa=0.7\text{pKa} = 0.7), facilitating proton transfer in organic syntheses .

Industrial and Biochemical Applications

Surfactants and Detergent Formulations

2-DBSA is a precursor to sodium dodecylbenzenesulfonate (SDBS), a key anionic surfactant in detergents and emulsifiers . SDBS reduces surface tension in aqueous solutions, enabling efficient dirt removal in household and industrial cleaners .

Corrosion Inhibition

Electrodeposition of 2-DBSA-doped polypyrrole (PPy) films on aluminum alloys enhances corrosion resistance by forming a protective barrier against oxidative agents .

Biochemical Research

SDBS is utilized in amperometric biosensors for glucose detection, leveraging its surfactant properties to stabilize enzyme-electrode interfaces . Additionally, it facilitates the ionic self-assembly of cyclophanes, which are pivotal in drug delivery systems .

Advanced Materials

  • Nanofluids: Doping polyaniline (PANI) with 2-DBSA improves thermal conductivity and specific heat capacity, benefiting cooling systems in electronics .

  • Conducting Polymers: 2-DBSA serves as a dopant for polymers like polypyrrole, enhancing electrical conductivity for use in antistatic coatings .

Recent Research and Future Directions

Green Synthesis Innovations

The microreactor technique exemplifies advancements in sustainable chemistry, minimizing solvent waste and energy consumption . Future research aims to replace 1,2-dichloroethane with biodegradable solvents to further reduce environmental footprint .

Biomedical Applications

Preliminary studies explore 2-DBSA’s role in anticancer drug delivery, where its surfactant properties enhance nanoparticle dispersion and target specificity .

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